Sert-IN-3

SERT Inhibition Serotonin Transporter Pharmacological Assay

SERT-IN-3 (CAS 289717-03-9) is a phenoxyphenyl-methanamine (PPMA) chemotype with a defined 3,4-difluorophenoxy substitution pattern. With a SerT IC50 of 34.4 nM, it serves as a quantitative benchmark for structure-activity relationship (SAR) studies within the PPMA series. Unlike fluoxetine, sertraline, or paroxetine, SERT-IN-3's unique 'A' and 'B' ring substituent profile cannot be generically substituted without invalidating comparative selectivity and off-target liability conclusions. Suitable for in vitro assays requiring sub-maximal SERT inhibition, concentration-dependent serotonin signaling studies, and QSAR-based polypharmacology investigations at 5HT2A and hERG channels. Supplied exclusively for research use.

Molecular Formula C15H15F2NO
Molecular Weight 263.28 g/mol
Cat. No. B12367312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSert-IN-3
Molecular FormulaC15H15F2NO
Molecular Weight263.28 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=CC=C1OC2=CC(=C(C=C2)F)F
InChIInChI=1S/C15H15F2NO/c1-18(2)10-11-5-3-4-6-15(11)19-12-7-8-13(16)14(17)9-12/h3-9H,10H2,1-2H3
InChIKeyAWYCWRNBPPRCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sert-IN-3 Procurement Guide: Key Specifications, SERT Inhibition, and Research-Use-Only Classification


Sert-IN-3 (CAS: 289717-03-9) is a serotonin transporter (SERT, SerT) inhibitor belonging to the phenoxyphenyl-methanamine (PPMA) class of compounds . In pharmacological assays, Sert-IN-3 demonstrates inhibition of serotonin reuptake at SERT with an IC50 of 34.4 nM [1]. This compound is supplied exclusively for research and laboratory applications and is not validated for therapeutic or diagnostic use .

Sert-IN-3 vs. Generic SERT Inhibitors: Why In-Class Substitution Is Not Supported by Evidence


Generic substitution within the class of serotonin transporter inhibitors is not a scientifically valid practice for Sert-IN-3. As a member of the phenoxyphenyl-methanamine (PPMA) chemotype, its activity and selectivity profile are determined by a unique substitution pattern that is not present in other commercially available SERT inhibitors such as fluoxetine, sertraline, or paroxetine [1]. The QSAR study that defined this series established that subtle changes in the 'A' and 'B' ring substituents significantly alter not only SERT potency but also off-target activities at 5HT2A and hERG channels [1]. Therefore, substituting Sert-IN-3 with a different SERT inhibitor would invalidate any comparative structure-activity relationship (SAR) or selectivity conclusions being drawn in a research study [1].

Sert-IN-3 Quantitative Differentiation: SERT Potency and Cross-Study Selectivity Comparisons


Sert-IN-3 Demonstrates Defined SERT Inhibition Potency in Pharmacological Assays

Sert-IN-3 (compound 12) inhibits serotonin reuptake at the serotonin transporter (SERT) with a defined IC50 of 34.4 nM [1]. This value provides a reference point within the PPMA series, which was characterized using QSAR models that demonstrated a correlation (R²=0.45) between structural parameters and SERT activity .

SERT Inhibition Serotonin Transporter Pharmacological Assay

Sert-IN-3 SERT Inhibition Compared to Clinically Utilized SSRIs

In a cross-study comparison, Sert-IN-3 (IC50 = 34.4 nM) is less potent at SERT than the clinically utilized SSRIs fluoxetine (IC50 ~0.5–20 nM), sertraline (IC50 ~0.2–1 nM), and paroxetine (IC50 ~0.05–0.5 nM) [1][2]. The difference in potency underscores that Sert-IN-3 is a research tool compound distinct from therapeutic agents, with a potency profile that may be advantageous for studying partial or moderate SERT inhibition in vitro.

SSRI Comparison SERT Affinity Relative Potency

Sert-IN-3 Structural Determinants for SERT Activity within the PPMA Series

The SERT inhibitory activity of Sert-IN-3 is governed by the specific 3,4-difluorophenoxy substitution on the phenyl ring of the phenoxyphenyl-methanamine core. QSAR modeling of the PPMA series revealed that Hammett-type donating/withdrawing substituent values and substituent size parameters on both the 'A' and 'B' rings are critical determinants of SERT activity, with the model achieving an R² of 0.45 for SerT inhibition [1]. Sert-IN-3 (compound 12) represents a specific point within this SAR landscape, and its activity cannot be extrapolated to other PPMA derivatives with different substitution patterns.

QSAR Structure-Activity Relationship PPMA Class

Sert-IN-3 Optimal Use Cases: Research Applications Based on Quantitative Evidence


SAR Studies of Phenoxyphenyl-Methanamine (PPMA) SERT Inhibitors

Sert-IN-3 serves as a defined reference compound within the PPMA series for structure-activity relationship (SAR) investigations. Its SERT IC50 of 34.4 nM and its specific 3,4-difluorophenoxy substitution provide a quantitative benchmark for evaluating how modifications to the 'A' or 'B' rings impact SERT inhibition [1]. Researchers can use Sert-IN-3 as a starting point or comparator when synthesizing and testing new PPMA derivatives.

In Vitro Studies of Moderate SERT Inhibition

Given its moderate potency relative to clinical SSRIs, Sert-IN-3 is suitable for in vitro studies where a sub-maximal level of SERT inhibition is desired. This may be relevant for investigating partial inhibition of serotonin reuptake, studying concentration-dependent effects on serotonin signaling, or when seeking to avoid the strong suppression of SERT activity that occurs with high-potency inhibitors like paroxetine [1][2].

Cross-Study Benchmarking of SERT Inhibitor Potency

Sert-IN-3 can be used as a control compound to benchmark the potency of novel SERT inhibitors in in vitro assays. Its well-defined IC50 of 34.4 nM, along with the availability of comparable data for established SSRIs, allows researchers to contextualize the activity of new chemical entities relative to a moderately potent research tool compound [1].

Off-Target Selectivity Profiling in PPMA-Derived Compounds

The QSAR study that characterized Sert-IN-3 also examined activities at 5HT2A and hERG channels . While direct selectivity data for Sert-IN-3 is not publicly disclosed, the compound's position within this QSAR landscape makes it a candidate for further investigation into how structural modifications affect polypharmacology. Researchers can use Sert-IN-3 as a probe to explore the relationship between PPMA substitution patterns and off-target liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sert-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.